molecular formula C23H27N3O4 B2660854 N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034297-84-0

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2660854
CAS No.: 2034297-84-0
M. Wt: 409.486
InChI Key: KVSVVTDOTNDZRZ-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that features a pyrrolidinone ring, a tetrahydropyran moiety, and an isonicotinamide group

Properties

IUPAC Name

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-22-13-20(15-26(22)14-17-4-2-1-3-5-17)25-23(28)19-6-9-24-21(12-19)30-16-18-7-10-29-11-8-18/h1-6,9,12,18,20H,7-8,10-11,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVVTDOTNDZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: Starting from a suitable precursor such as a substituted pyrrolidine, the pyrrolidinone ring can be formed through oxidation reactions.

    Attachment of the Tetrahydropyran Moiety: This step involves the formation of an ether linkage, typically through the reaction of a hydroxyl group with a tetrahydropyran derivative.

    Isonicotinamide Formation: The final step involves the coupling of the intermediate with isonicotinic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidinone ring or the benzyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone or isonicotinamide moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or tetrahydropyran groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : Starting from a substituted pyrrolidine precursor.
  • Attachment of the Tetrahydropyran Moiety : Forming an ether linkage with a tetrahydropyran derivative.
  • Isonicotinamide Formation : Coupling with isonicotinic acid or its derivatives under amide bond-forming conditions using coupling reagents like EDCI or DCC.

Chemistry

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions, which can yield valuable derivatives for further research.

Biology

The compound is investigated for its potential as a biochemical probe or inhibitor. It may interact with specific molecular targets, such as enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects .

Medicine

This compound has therapeutic potential in treating various diseases, including cancer and neurological disorders. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development aimed at specific therapeutic targets .

Industry

In industrial applications, this compound can be utilized in developing new materials or as a catalyst in chemical reactions. Its unique properties may facilitate advancements in material science and catalysis .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cancer Treatment : Investigations into its role as an enzyme inhibitor have shown promise in reducing tumor growth by targeting specific metabolic pathways.
  • Neurological Disorders : Research indicates that modulation of neurotransmitter receptors may lead to new treatment options for conditions such as depression or anxiety disorders.

Mechanism of Action

The mechanism of action of N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methoxyisonicotinamide: Lacks the tetrahydropyran moiety.

    N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide: Similar structure but with a nicotinamide group instead of isonicotinamide.

Uniqueness

The presence of both the tetrahydropyran moiety and the isonicotinamide group in N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide makes it unique. This combination may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Biological Activity

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is C32H45N5O6C_{32}H_{45}N_{5}O_{6}, with a molecular weight of approximately 595.74 g/mol. The structure includes a pyrrolidine ring, an isonicotinamide moiety, and a methoxy-substituted tetrahydropyran, which contribute to its biological properties.

PropertyValue
Molecular FormulaC32H45N5O6
Molecular Weight595.74 g/mol
CAS NumberNot specified

The compound exhibits multiple mechanisms of action, primarily through modulation of enzyme activity and receptor interactions:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : The compound interacts with various biological receptors, influencing signaling pathways that are crucial for cellular responses.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antiproliferative effects against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values ranging from 1.2 µM to 5.3 µM indicate potent activity against this cell line.
  • HCT116 (Colorectal Cancer) : The compound showed an IC50 of approximately 3.7 µM, suggesting effective inhibition of cell growth.

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through oxidative stress mechanisms and disruption of mitochondrial function.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Exhibited moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics.

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases:

  • Mechanism : It may reduce oxidative stress and inflammation in neuronal cells, thus protecting against neurotoxicity.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Neuroprotective Research :
    • Another investigation highlighted the compound's ability to mitigate oxidative damage in neuronal cultures, suggesting its potential in treating conditions like Alzheimer's disease .
  • Antimicrobial Evaluation :
    • A comparative study found that the compound showed significant activity against resistant bacterial strains, supporting its potential as a new antimicrobial agent .

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